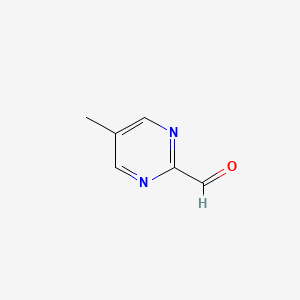

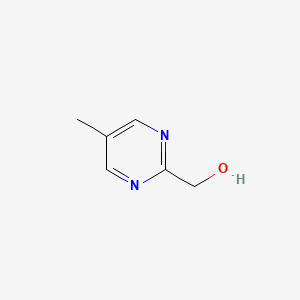

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities, such as imidazole rings and piperidine moieties, which are relevant to the analysis of the compound . These structural components are common in the synthesis of pharmaceutical agents with diverse biological activities, including inotropic activity, GABA receptor affinity, and potential anxiolytic or antidepressant properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, and condensation reactions . For instance, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones and their derivatives demonstrates the importance of substituent effects on the potency of the synthesized compounds as inotropic agents . Similarly, a one-step synthesis approach for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans showcases the efficiency of combining piperidinones with other reactants to create complex structures .

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and piperidine rings has been studied using various spectroscopic and computational methods. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical methods such as DFT calculations . These studies provide insights into the geometrical parameters, vibrational modes, and electronic properties of the molecules, which are crucial for understanding the behavior of "4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride".

Chemical Reactions Analysis

The chemical reactivity of compounds with imidazole and piperidine structures can be influenced by the presence of substituents and the overall molecular architecture. For instance, the binding affinities and pharmacological profiles of 4-(piperidin-4-yl)-1-hydroxypyrazole analogues were significantly affected by the substitution pattern on the imidazole ring . Additionally, the synthesis of tropane-3-spiro-4'(5')-imidazolines and their conformational analysis suggest that the imidazoline ring can serve as a bioisosteric replacement in certain chemical reactions, such as those leading to 5-HT3 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride" can be deduced from the studies on related molecules. For example, the analysis of the alpha-2-imidazoline receptor agonist antihypertensive agent reveals information about the molecule's stability, charge distribution, and potential biological activity . These properties are essential for understanding the interaction of the compound with biological systems and its pharmacological potential.

Wissenschaftliche Forschungsanwendungen

Inhibitor Development and Pharmacophore Design

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride has been recognized in the context of pharmacophore design, particularly for its relevance in developing inhibitors targeting specific proteins or enzymes involved in disease processes. For instance, compounds with a substituted imidazole scaffold, similar to 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride, are noted for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is significant in the context of proinflammatory cytokine release, making its inhibitors potentially valuable for treating inflammatory diseases (Scior et al., 2011). Additionally, DPP IV inhibitors, a category to which this compound may relate, are emphasized for their role in managing type 2 diabetes mellitus, highlighting the compound's potential relevance in therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).

Catalyst Systems and Chemical Synthesis

The compound's structure is akin to those used in various catalytic systems and chemical synthesis processes. Research shows its potential involvement in C-N bond forming cross-coupling reactions, an essential process in creating complex organic compounds. These reactions are fundamental in pharmaceutical synthesis and material science, making the compound's related structures valuable in these fields (Kantam et al., 2013).

Antitumor and Antimicrobial Activity

Compounds with an imidazole core, akin to 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride, have been extensively studied for their antitumor and antimicrobial properties. These studies aim to understand the compound's mechanism in inhibiting tumor growth and combating microbial infections, thereby contributing to cancer therapy and antibiotic development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

DNA Binding and Fluorescence Staining

Structurally related compounds have been noted for their ability to bind to DNA, particularly in the minor groove of double-stranded DNA. This property is particularly important in the context of fluorescent DNA staining, which is a crucial technique in cell biology for analyzing chromosome structure and nuclear DNA content (Issar & Kakkar, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(5-methyl-1H-imidazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBAOQCGVQTAAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.